[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Description
“[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride” is a chemical compound that is part of a new generation of difluoro-substituted bicyclo[1.1.1]pentanes . These compounds are considered saturated bioisosteres of the benzene ring and are being explored for potential use in drug discovery projects .
Synthesis Analysis
The synthesis of these difluoro-substituted bicyclo[1.1.1]pentanes involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes using a CF3TMS/NaI system . This key step allows for the creation of these novel compounds .Molecular Structure Analysis
The molecular structure of this compound is derived from the bicyclo[1.1.1]pentane skeleton, with the addition of a 3,4-difluorophenyl group and a methanesulfonyl chloride group . The exact molecular formula is not specified in the sources, but a similar compound, “[3-(3,4-Difluorophenyl)bicyclo[1.1.1]pent-1-yl]{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid”, has a molecular formula of C28H23F2NO4 .Chemical Reactions Analysis
The key chemical reaction in the synthesis of these compounds is the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes . This reaction allows for the creation of the difluoro-bicyclo[1.1.1]pentane structure .Future Directions
The difluoro-substituted bicyclo[1.1.1]pentanes, including “[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride”, are being explored for potential use in drug discovery projects . They represent a new generation of saturated bioisosteres of the benzene ring, and there is interest in their potential to create patent-free molecules with improved biological activity and physico-chemical profile . Future research will likely focus on further exploring their synthesis, properties, and potential applications.
Properties
IUPAC Name |
[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O2S/c13-18(16,17)7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIUFYYCASNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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